molecular formula C11H12O5 B1605841 [4-(Acetyloxy)-3-methoxyphenyl]acetic acid CAS No. 5447-38-1

[4-(Acetyloxy)-3-methoxyphenyl]acetic acid

Cat. No. B1605841
Key on ui cas rn: 5447-38-1
M. Wt: 224.21 g/mol
InChI Key: QLJMBAXRCXCSGZ-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A mixture of (4-hydroxy-3-methoxyphenyl)acetic acid (380 mg, 2.088 mmol) and H3PO4 (2 drops) in about 20 mL of Hac/Ac2O (v/v=1:1) was refluxed overnight, and then concentrated to dryness in vacuo. The residue was diluted with water (50 mL), and the result mixture was extracted with ethyl acetate (2*50 mL). The combined organic phase was washed with brine (100 mL) and dried over Na2SO4 and concentrated to give [4-(acetyloxy)-3-methoxyphenyl]acetic acid. 1H-NMR (400 MHz, CDCl3) δ ppm 6.97 (d, J=7.8 Hz, 1H), 6.84˜6.89 (m, 2H), 3.81 (s, 3H), 3.61 (s, 2H), 2.29 (s, 3H).
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[O:12][CH3:13].[CH3:14][C:15](OC(C)=O)=[O:16]>OP(O)(O)=O>[C:15]([O:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[O:12][CH3:13])(=[O:16])[CH3:14]

Inputs

Step One
Name
Quantity
380 mg
Type
reactant
Smiles
OC1=C(C=C(C=C1)CC(=O)O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the result mixture was extracted with ethyl acetate (2*50 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)CC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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